molecular formula C15H12N2O3S B2803247 Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate CAS No. 445288-03-9

Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate

Cat. No.: B2803247
CAS No.: 445288-03-9
M. Wt: 300.33
InChI Key: YYPKRABQAFIMPY-UHFFFAOYSA-N
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Description

Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Scientific Research Applications

Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate has several scientific research applications:

Safety and Hazards

“Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate” is classified as an irritant . It’s important to handle this compound with care to avoid potential health risks.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The specific industrial methods would depend on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzamido group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

methyl 5-benzamido-4-cyano-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9-11(8-16)14(21-12(9)15(19)20-2)17-13(18)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPKRABQAFIMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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